4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene
Description
Properties
IUPAC Name |
4-dimethylphosphoryl-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCKOPJOWYXPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration in Phosphorylated Substrates
A plausible precursor, 4-dimethylphosphoryl-1-fluorobenzene, could undergo nitration. The dimethylphosphoryl group, being meta-directing, would theoretically guide nitration to position 2. However, competing directing effects from fluorine (ortho/para-directing) may complicate regioselectivity. Mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) could enhance selectivity, as demonstrated in the nitration of 3-fluoroacetophenone.
Table 1: Hypothetical Nitration Conditions for 4-Dimethylphosphoryl-1-fluorobenzene
| Parameter | Value/Range | Basis in Literature |
|---|---|---|
| Nitrating agent | Fuming HNO₃ | High yield in |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | H₂SO₄ | Common for nitration |
| Yield (projected) | 60–70% | Analogous to |
Phosphorylation Techniques
Introducing the dimethylphosphoryl group poses challenges due to the deactivating nature of nitro and fluorine substituents. Two primary approaches emerge:
Arbuzov Reaction on Halogenated Intermediates
A halogen (e.g., bromine) at position 4 could undergo nucleophilic substitution with trimethyl phosphite ((CH₃O)₃P). This Michaelis-Arbuzov reaction typically requires anhydrous conditions and temperatures of 100–150°C. For example, 4-bromo-1-fluoro-2-nitrobenzene could react with trimethyl phosphite to yield the target compound.
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers an alternative. Suzuki-Miyaura coupling, though traditionally used for carbon-carbon bonds, has been adapted for phosphorus incorporation. Aryl halides at position 4 could couple with dimethylphosphine-borane complexes under palladium catalysis, followed by oxidation to the phosphoryl group.
Table 2: Comparison of Phosphorylation Methods
| Method | Conditions | Advantages | Challenges |
|---|---|---|---|
| Arbuzov Reaction | (CH₃O)₃P, 120°C, 12h | Simple setup | Low reactivity with nitro |
| Cross-Coupling | Pd(PPh₃)₄, DMF, 80°C | High selectivity | Sensitive to EWG presence |
Fluorination Approaches
The fluorine atom at position 1 may be introduced via diazonium salt intermediates, as seen in the Balz-Schiemann reaction. For instance, 4-dimethylphosphoryl-2-nitroaniline could be diazotized at 0°C using NaNO₂/HBF₄, followed by thermal decomposition to replace the amino group with fluorine.
Critical Considerations :
- Thermal Stability : Nitro and phosphoryl groups may destabilize diazonium salts, necessitating low-temperature decomposition (-10°C to 0°C).
- Side Reactions : Competing hydrolysis or rearrangement must be suppressed using non-aqueous solvents like p-xylene.
Sequential Synthesis Strategies
Route 1: Nitration → Phosphorylation → Fluorination
- Nitration : Start with 4-dimethylphosphorylbenzene, nitrate at position 2.
- Fluorination : Introduce fluorine via Balz-Schiemann reaction.
Challenge: Nitro groups complicate diazotization; alternative protecting groups may be needed.
Route 2: Fluorination → Nitration → Phosphorylation
- Fluorination : Begin with 4-bromo-1-fluorobenzene.
- Nitration : Introduce nitro group at position 2.
- Phosphorylation : Apply Arbuzov reaction.
Advantage: Early fluorination avoids interference with later steps.
Optimization and Scalability
Industrial viability demands high yields (>60%) and minimal purification steps. The patented reduction-iodination sequence for 2-ethyl-4-fluoro-1-nitrobenzene highlights the importance of:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature Control : Exothermic reactions (e.g., iodination) require gradual reagent addition and cooling.
- Workup Procedures : Acid quenching (0.4–1 N HCl) and extraction with ethyl acetate/isopropyl ether improve purity.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The dimethylphosphoryl group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.
Reduction: The major product is 4-dimethylphosphoryl-1-fluoro-2-aminobenzene.
Oxidation: The major product is 4-phosphoryl-1-fluoro-2-nitrobenzene.
Scientific Research Applications
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. The dimethylphosphoryl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene and Analogous Compounds
| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| This compound | Not available | 1-F, 2-NO₂, 4-PO(CH₃)₂ | Phosphoryl, nitro, fluoro |
| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | 1-F, 3-F, 2-CH₃, 4-NO₂ | Difluoro, methyl, nitro |
| 1,3-Difluoro-4-methyl-2-nitrobenzene | 1428539-73-4 | 1-F, 3-F, 4-CH₃, 2-NO₂ | Difluoro, methyl, nitro |
| 2-Fluoro-1-methyl-3-nitrobenzene | 437-86-5 | 2-F, 1-CH₃, 3-NO₂ | Fluoro, methyl, nitro |
| 2-Fluoro-1,5-dimethyl-3-nitrobenzene | 320-74-1 | 2-F, 1-CH₃, 5-CH₃, 3-NO₂ | Fluoro, dimethyl, nitro |
Key Findings:
Substituent Electronic Effects: The dimethylphosphoryl group in the target compound is a stronger EWG compared to methyl (–CH₃) or difluoromethyl (–CF₂H) groups in analogs. In contrast, methyl groups (electron-donating via hyperconjugation) in compounds like 1,3-Difluoro-2-methyl-4-nitrobenzene reduce the ring’s electron deficiency, making them less reactive toward electrophiles compared to the phosphoryl-containing compound.
Positional Isomerism :
- The placement of the nitro group at position 2 in the target compound directs subsequent substitution reactions to positions 5 and 6 (meta to the nitro group). In analogs such as 2-Fluoro-1-methyl-3-nitrobenzene (nitro at position 3), substitution patterns shift to positions 4 and 6, demonstrating how substituent positions alter regioselectivity.
Steric and Solubility Considerations: The bulky dimethylphosphoryl group introduces steric hindrance, which may limit accessibility to reactive sites compared to smaller substituents like fluorine or methyl. This could reduce reaction rates in sterically demanding transformations. Phosphoryl-containing compounds often exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to nonpolar methyl-substituted analogs.
Applications :
- The strong EWG nature of the phosphoryl group makes the target compound a candidate for agrochemical or pharmaceutical intermediates, where electron-deficient aromatics are used in herbicide or drug synthesis.
- Methyl- and difluoro-substituted analogs (e.g., 1,3-Difluoro-4-methyl-2-nitrobenzene) are typically employed as intermediates in dye synthesis or polymer chemistry due to their moderate reactivity and stability .
Limitations of Available Data:
While the provided evidence lists CAS numbers and basic structures of analogous compounds , detailed experimental data (e.g., melting points, reaction yields) for this compound are absent. Further studies are required to quantify its physicochemical properties and reactivity.
Biological Activity
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene (CAS No. 2287314-01-4) is an organophosphorus compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique chemical structure allows for diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring. This configuration contributes to its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNO4P |
| Molecular Weight | 227.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The dimethylphosphoryl group can act as a phosphate donor, influencing phosphorylation processes in cells. Furthermore, the nitro group may participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, leading to potential applications in treating neurodegenerative diseases.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity may be attributed to the generation of oxidative stress or interference with cell cycle regulation.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Assays : Another investigation focused on the inhibition of AChE activity in vitro. The results demonstrated a dose-dependent inhibition, with IC50 values comparable to known AChE inhibitors.
- Cytotoxicity Testing : A set of experiments assessed the cytotoxic effects on HeLa and MCF-7 cancer cell lines using MTT assays. The compound exhibited a notable reduction in cell viability at concentrations above 10 µM.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene, and how can competing side reactions be minimized?
- Methodology : Begin with halogenated aromatic precursors (e.g., fluorobenzene derivatives) and employ phosphorylation using dimethylphosphite under controlled anhydrous conditions. Nitration should follow, using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC and adjust stoichiometry to suppress byproducts like regioisomeric nitro derivatives .
- Data Validation : Cross-reference NMR (¹H/³¹P) and IR spectroscopy to confirm the phosphoryl and nitro group positions. Compare retention factors (Rf) with known standards .
Q. How should researchers characterize the electronic effects of the phosphoryl and nitro groups in this compound?
- Methodology : Use computational tools (DFT calculations) to map electrostatic potential surfaces and predict reactivity. Experimentally, perform Hammett analysis by synthesizing analogs with varying substituents and measuring reaction rates in nucleophilic aromatic substitution (SNAr) .
- Contradiction Management : If computational predictions conflict with experimental data (e.g., unexpected regioselectivity), re-evaluate solvent effects or steric hindrance using X-ray crystallography .
Q. What spectroscopic techniques are most reliable for distinguishing the phosphoryl group from similar functionalities?
- Methodology : Prioritize ³¹P NMR for direct detection of the dimethylphosphoryl moiety (δ ~20–30 ppm). Complement with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity. IR spectroscopy can resolve P=O stretching (~1250–1300 cm⁻¹) but may overlap with nitro group vibrations; use deuterated solvents to sharpen peaks .
Advanced Research Questions
Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound for bioactivity studies?
- Methodology : Employ AI-driven platforms (e.g., Pistachio, Reaxys) to identify key disconnections. Prioritize preserving the nitro group for subsequent reduction to amines, and use the phosphoryl group as a directing moiety for functionalization. Validate routes via small-scale trials with Pd-catalyzed cross-coupling or SNAr .
- Data Integration : Cross-reference reaction yields from literature analogs (e.g., 4-nitro-2-(trifluoromethyl)phenyl derivatives) to optimize catalysts and solvents .
Q. What are the decomposition pathways of this compound under acidic or thermal conditions?
- Methodology : Conduct accelerated stability studies (40–60°C, pH 1–3) with HPLC monitoring. Identify degradation products (e.g., nitroso intermediates or phosphoryl hydrolysis) via LC-MS/MS. Compare with structurally related compounds like 2-nitro-1,4-phenylenediamine, which undergoes nitro reduction to amines under reductive conditions .
- Risk Mitigation : Store samples in inert atmospheres (<5°C) to prevent radical-mediated decomposition .
Q. How does the steric and electronic interplay between the phosphoryl and nitro groups influence reactivity in multi-step syntheses?
- Methodology : Design competition experiments between electrophilic (e.g., nitration) and nucleophilic (e.g., phosphorylation) steps. Use kinetic isotope effects (KIE) to probe transition states. For steric analysis, compare reaction rates with bulkier analogs (e.g., 4-trifluoromethyl derivatives) .
- Case Study : In SNAr reactions, the nitro group’s electron-withdrawing effect enhances aryl fluoride reactivity, while the phosphoryl group may sterically hinder ortho-substitution .
Q. What computational models best predict the compound’s solubility and bioavailability for pharmacological studies?
- Methodology : Apply COSMO-RS or Hansen solubility parameters to estimate logP and miscibility. Validate with experimental shake-flask assays in biphasic systems (e.g., octanol/water). For bioavailability, use Caco-2 cell permeability models paired with molecular docking to assess membrane interaction .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
